molecular formula C8H15Cl2N3 B6189975 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride CAS No. 2680536-94-9

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride

Katalognummer B6189975
CAS-Nummer: 2680536-94-9
Molekulargewicht: 224.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride (M6DHC) is a derivative of the benzodiazepine family of compounds. It has been studied as a potential therapeutic agent for several neurological and psychiatric disorders due to its ability to modulate the GABAergic system. M6DHC is also known as a prodrug of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine (M6A), which is an active metabolite of M6DHC. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for M6DHC.

Wissenschaftliche Forschungsanwendungen

M6DHC has been studied as a potential therapeutic agent for several neurological and psychiatric disorders. It has been used in animal models to study the effects of GABAergic neurotransmission on behavior and cognition. In addition, M6DHC has been used in studies of drug addiction and withdrawal, as well as to study the effects of GABAergic drugs on the central nervous system.

Wirkmechanismus

M6DHC acts as a GABAergic modulator, binding to GABA receptors and increasing the activity of GABAergic neurons. This increases the amount of GABA in the brain, which has a calming effect on the central nervous system. In addition, M6DHC has been shown to have an anxiolytic effect, reducing anxiety and promoting relaxation.
Biochemical and Physiological Effects
M6DHC has been shown to have multiple biochemical and physiological effects. In addition to its anxiolytic effects, M6DHC has been shown to reduce inflammation, reduce oxidative stress, and increase neuroplasticity. It has also been shown to reduce the symptoms of depression, anxiety, and insomnia, as well as to improve cognitive performance.

Vorteile Und Einschränkungen Für Laborexperimente

M6DHC has several advantages for lab experiments. It is easy to synthesize and relatively inexpensive. In addition, it has a low toxicity profile, making it safe for use in animal models. However, M6DHC has a short half-life, which can limit its use in experiments.

Zukünftige Richtungen

M6DHC has potential for further research and development. Future studies should focus on its effects on other disorders, such as autism, schizophrenia, and bipolar disorder, as well as its potential as a treatment for drug addiction. Additionally, further research should be conducted to determine the optimal dosage and duration of M6DHC treatment. Finally, studies should be conducted to explore the potential of M6DHC as an adjunct therapy for other treatments, such as cognitive-behavioral therapy and psychotherapy.

Synthesemethoden

M6DHC is synthesized from the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine (M6A) with hydrochloric acid in an aqueous solution. In this reaction, the M6A molecule is protonated, forming the M6DHC molecule. The reaction is typically carried out at room temperature, and the product is purified by recrystallization.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride involves the reduction of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-nitroso compound to 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine, followed by the formation of dihydrochloride salt.", "Starting Materials": [ "1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-nitroso", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "1. Dissolve 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-nitroso in ethanol.", "2. Add sodium borohydride to the solution and stir for 2 hours at room temperature.", "3. Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "4. Filter the resulting precipitate and wash with ethanol.", "5. Dry the product under vacuum to obtain 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine.", "6. Dissolve 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine in hydrochloric acid.", "7. Add hydrochloric acid to adjust the pH to 2-3.", "8. Evaporate the solvent to obtain 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride." ] }

CAS-Nummer

2680536-94-9

Molekularformel

C8H15Cl2N3

Molekulargewicht

224.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.